molecular formula C20H16Cl2N4O5 B11039635 N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide

N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide

Cat. No.: B11039635
M. Wt: 463.3 g/mol
InChI Key: LTKGPIIRGCNQHA-UHFFFAOYSA-N
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Description

“N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide” is a complex organic compound that features a dichlorophenyl group, a furylmethyl group, and a pyrido[2,3-D]pyrimidin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide” typically involves multi-step organic reactions. The starting materials might include 3,4-dichloroaniline, furfural, and various reagents to construct the pyrido[2,3-D]pyrimidin ring system. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide” can undergo various chemical reactions including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group would yield carboxylic acids, while substitution reactions on the dichlorophenyl group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as thermal stability, conductivity, or mechanical strength.

Mechanism of Action

The mechanism of action of “N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrido[2,3-D]pyrimidin derivatives, dichlorophenyl compounds, and furylmethyl-containing molecules. Examples include:

  • Pyrido[2,3-D]pyrimidin-2,4,7-trione derivatives
  • 3,4-Dichloroaniline derivatives
  • Furylmethyl ketones

Uniqueness

The uniqueness of “N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide” lies in its combination of structural features. The presence of the dichlorophenyl group, furylmethyl group, and pyrido[2,3-D]pyrimidin ring system in a single molecule provides a unique platform for exploring new chemical reactions and biological activities.

Properties

Molecular Formula

C20H16Cl2N4O5

Molecular Weight

463.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C20H16Cl2N4O5/c21-14-4-3-11(8-15(14)22)23-16(27)7-10-6-13-17(24-18(10)28)26(20(30)25-19(13)29)9-12-2-1-5-31-12/h1-5,8,10H,6-7,9H2,(H,23,27)(H,24,28)(H,25,29,30)

InChI Key

LTKGPIIRGCNQHA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C(=O)NC(=O)N2CC3=CC=CO3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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